![molecular formula C13H9F3N4OS B2378495 6-(3-(Trifluoromethyl)benzylthio)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one CAS No. 303996-37-4](/img/structure/B2378495.png)

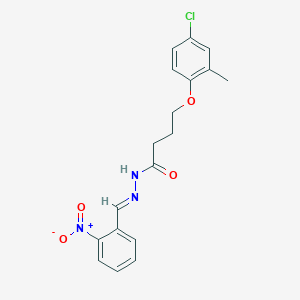

6-(3-(Trifluoromethyl)benzylthio)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a chemical substance that has been studied in the context of various scientific research . It has been associated with the inhibition of c-Met, a receptor tyrosine kinase often deregulated in cancer . It is also related to the inhibition of BRD4, a bromodomain-containing protein .

Synthesis Analysis

The synthesis of similar compounds has been reported in several studies. For instance, an efficient and robust synthetic procedure was developed for the synthesis of a precursor compound from 2-chloropyrazine through chemical transformations such as hydrazine substitution, trifluoroacetyl group induction, cyclization, and pyrazine ring reduction .Chemical Reactions Analysis

The compound has been associated with the inhibition of c-Met, a receptor tyrosine kinase often deregulated in cancer . It has also been proposed as a bromodomain inhibitor with micromolar IC50 values .Scientific Research Applications

- Analytical methods, such as UHPLC-MS, have been developed to quantify NTTP and its precursor. These methods aid in quality control and regulatory compliance .

- The compound’s structure suggests potential antibacterial activity. Researchers have synthesized related guanidino-imidazo and guanidino-triazolo tetrazines with high antibacterial efficacy .

- A patent describes a method for synthesizing the compound using 2-chloropyrazine and hydrazine hydrate. This method provides insights into its preparation .

N-Nitroso-Triazolopyrazine Formation Pathway

Antibacterial Properties

Chemical Synthesis

Mechanism of Action

Mode of Action

It is known that the compound interacts with its targets via non-covalent interactions, which may include hydrogen bonding, van der waals forces, and ionic interactions .

Pharmacokinetics

The compound’s trifluoromethyl group may enhance its metabolic stability and lipophilicity, potentially improving its bioavailability .

Result of Action

Some studies suggest that the compound may have antimicrobial activity, indicating that it could affect cellular processes such as dna replication, protein synthesis, or cell wall synthesis in microorganisms .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and activity. For instance, the compound should be stored in a dark place, sealed, and dry, at room temperature to maintain its stability .

properties

IUPAC Name |

6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-2H-[1,2,4]triazolo[4,3-b]pyridazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3N4OS/c14-13(15,16)9-3-1-2-8(6-9)7-22-11-5-4-10-17-18-12(21)20(10)19-11/h1-6H,7H2,(H,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFHYTZDZQIPWRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CSC2=NN3C(=NNC3=O)C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3-(Trifluoromethyl)benzylthio)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-dichloro-N-{8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}pyridine-3-carboxamide](/img/structure/B2378418.png)